Nitrogen trifluoride

Catalog No.
S598533
CAS No.
7783-54-2
M.F
NF3
F3N
M. Wt
71.002 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrogen trifluoride

CAS Number

7783-54-2

Product Name

Nitrogen trifluoride

Molecular Formula

NF3
F3N

Molecular Weight

71.002 g/mol

InChI

InChI=1S/F3N/c1-4(2)3

InChI Key

GVGCUCJTUSOZKP-UHFFFAOYSA-N

SMILES

N(F)(F)F

solubility

Slight (NIOSH, 2016)
Water solubility = 1.4X10-5 mol NF3/mol H2O at 25 °C and 101.3 kPa
Insoluble in water
Solubility in water: none
Slight

Synonyms

NF(3) gas, nitrogen trifluoride

Canonical SMILES

N(F)(F)F

The exact mass of the compound Nitrogen trifluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slight (niosh, 2016)water solubility = 1.4x10-5 mol nf3/mol h2o at 25 °c and 101.3 kpainsoluble in watersolubility in water: noneslight. The United Nations designated GHS hazard class pictogram is Oxidizer;Compressed Gas;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitrogen trifluoride (NF3, CAS 7783-54-2) is a colorless, room-temperature stable inorganic gas that serves as the premier source of highly reactive fluorine radicals for plasma-enhanced chemical vapor deposition (PECVD) chamber cleaning and semiconductor etching [1]. Unlike pure fluorine gas, NF3 remains chemically inert under standard handling conditions, allowing for safe transport and integration into standard gas delivery manifolds [1]. Upon activation in a remote plasma source (RPS) or in-situ radio frequency (RF) plasma, it dissociates with near-complete efficiency to yield high-density atomic fluorine [1]. This combination of ambient stability and extreme plasma reactivity makes NF3 the critical procurement choice for high-throughput, residue-free dielectric etching and tool maintenance in advanced microelectronics manufacturing.

Substituting NF3 with legacy perfluorocarbons (PFCs) like hexafluoroethane (C2F6) or tetrafluoromethane (CF4) introduces severe process bottlenecks. Fluorocarbons require precise co-injection of oxygen to prevent the deposition of insulating fluoropolymer residues on chamber walls, which inherently limits the maximum achievable etch rate [1]. Furthermore, PFCs suffer from poor dissociation efficiencies in plasma, leading to massive downstream abatement burdens and higher net greenhouse gas emissions [2]. Conversely, while molecular fluorine (F2) eliminates carbon residue risks, its extreme ambient reactivity and corrosiveness necessitate costly, specialized gas delivery infrastructure and stringent safety protocols [3]. NF3 bridges this gap by providing the carbon-free, high-density radical generation of F2 while maintaining the safe, room-temperature handling characteristics of stable PFCs[1].

Near-Complete Plasma Utilization Compared to C2F6

In remote plasma source (RPS) and in-situ cleaning applications, NF3 demonstrates vastly superior gas utilization compared to legacy fluorocarbons. Studies evaluating the destruction efficiency of cleaning gases show that NF3 achieves >95% (often approaching 100%) dissociation into reactive fluorine radicals under standard microwave or RF plasma conditions [1]. In stark contrast, C2F6 typically exhibits a utilization efficiency of only 30-40%, while CF4 rarely exceeds 20% without extreme power inputs[1]. This near-complete conversion means that significantly less volumetric gas must be procured and flowed to achieve the target radical density.

Evidence DimensionPlasma gas utilization / destruction efficiency
Target Compound Data>95% to 100% dissociation
Comparator Or BaselineC2F6 (~30-40%) and CF4 (<20%)
Quantified DifferenceOver 2.5x higher utilization efficiency for NF3
ConditionsStandard remote microwave or RF plasma chamber cleaning

High utilization directly translates to lower overall gas consumption volumes and significantly reduced abatement costs for unreacted greenhouse gases.

Superior Silicon and Dielectric Etch Rates vs. Fluorocarbons

The primary procurement driver for NF3 is its ability to radically reduce chamber cleaning times, thereby increasing expensive tool uptime. Head-to-head evaluations of silicon and silicon dioxide (SiO2) etching demonstrate that NF3 plasmas generate significantly higher fluxes of atomic fluorine than C2F6/O2 or CF4/O2 mixtures [1]. For instance, optimized NF3 plasmas can etch silicon and dielectric residues at rates up to 5 to 10 times faster than pure CF4, and consistently outperform C2F6 mixtures which are rate-limited by the need to add oxygen to suppress polymer formation [2]. This accelerated etch rate allows semiconductor fabs to minimize non-productive cleaning cycles.

Evidence DimensionMaximum achievable etch rate (Si / SiO2)
Target Compound DataConsistently higher, up to 5-10x faster than pure CF4
Comparator Or BaselineCF4 and C2F6/O2 mixtures
Quantified DifferenceSignificant multiplier in material removal rate per minute
ConditionsOptimized RF/microwave plasma cleaning of CVD chamber residues

Faster etch rates directly increase semiconductor tool availability and manufacturing throughput by shortening mandatory cleaning cycles.

Ambient Stability and Infrastructure Compatibility vs. Pure F2

While pure molecular fluorine (F2) is an effective carbon-free etchant, its procurement and integration pose severe logistical challenges. F2 is highly toxic, corrosive, and reactive at room temperature, often requiring specialized double-walled stainless-steel delivery lines, passivated manifolds, and extreme leak-mitigation protocols to prevent spontaneous reactions[1]. NF3, conversely, is chemically stable and non-reactive at ambient temperatures. It only releases its fluorine payload when subjected to high-energy plasma, requiring approximately 281 kJ/mol to break the N-F bonds [2]. This stability allows NF3 to be handled using standard high-purity semiconductor gas delivery infrastructure without the extreme safety retrofits demanded by F2 [1].

Evidence DimensionAmbient reactivity and handling requirements
Target Compound DataStable at room temperature; requires plasma activation (~281 kJ/mol)
Comparator Or BaselinePure F2 (highly reactive/corrosive at ambient conditions)
Quantified DifferenceEliminates the need for specialized F2-rated double-walled piping
ConditionsStandard semiconductor fab gas delivery and storage infrastructure

Procuring NF3 avoids the massive capital expenditures and safety liabilities associated with retrofitting gas lines for pure molecular fluorine.

High-Throughput PECVD Chamber Cleaning

NF3 is the optimal choice for removing silicon dioxide, silicon nitride, and polysilicon residues from PECVD tools. Its high dissociation efficiency (>95%) and lack of carbon residues ensure rapid, clean recovery of the chamber, maximizing wafer throughput compared to C2F6[1].

Deep Silicon Etching and Micromachining

In applications requiring rapid, isotropic removal of silicon or specific dielectric layers, NF3 provides a high-density source of fluorine radicals without the risk of fluoropolymer micro-masking that plagues CF4 or C3F8 processes [2].

Remote Plasma Source (RPS) Integration

NF3 is specifically suited for modern RPS architectures where the gas is dissociated upstream of the process chamber. Its near-100% utilization in these systems minimizes downstream hardware degradation and simplifies abatement protocols compared to legacy fluorocarbons[1].

Physical Description

Nitrogen trifluoride appears as a colorless gas with a moldy odor. Very toxic by inhalation. Slightly soluble in water. Corrosive to tissue. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals and as a component of rocket fuels.
GasVapor
COLOURLESS GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a moldy odor.
Colorless gas with a moldy odor. [Note: Shipped as a nonliquefied compressed gas.]

Color/Form

Colorless gas [Note: Shipped as a nonliquified compressed gas]

XLogP3

1.9

Boiling Point

-200 °F at 760 mm Hg (NIOSH, 2016)
-128.75 °C
-129 °C
-200°F

Vapor Density

2.902

Density

2.902 g/L
Relative density (water = 1):
2.46(relative gas density)

Odor

Moldy odor
High purity nitrogen trifluoride has little odor, but material contaminated with traces of active fluorides may have a pungent, musty odor.

Melting Point

-340 °F (NIOSH, 2016)
-208.79 °C
-208.5 °C
-343.8°F
-340°F

UNII

4402F4X0RH

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H270 (100%): May cause or intensify fire;
oxidizer [Danger Oxidizing gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (30.95%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Nitrogen trifluoride is a colorless gas. It is shipped as a liquefied compressed gas. It sometimes has a moldy odor. It is not very soluble in water. Nitrogen trifluoride is a Greenhouse Gas which contributes to climate change. USE: Nitrogen trifluoride is a component of high-energy fuels and is also used to make other chemicals. EXPOSURE: Workers who use nitrogen trifluoride may breathe in mists or have direct skin contact. The general population is not likely to be exposed to nitrogen trifluoride. If nitrogen trifluoride is released to the environment, it will not be broken down quickly in air. Nitrogen trifluoride molecules remain in the atmosphere for about 740 years. One pound of nitrogen trifluoride warms the atmosphere the same as about 17,200 pounds of carbon dioxide. It is expected to be broken down by light in the far upper atmosphere. It will move into air from soil and water surfaces. RISK: Data on the potential for nitrogen trifluoride to produce toxic effects in humans were not available. Eye irritation was observed in laboratory animals exposed to nitrogen trifluoride vapors. Methemoglobinemia, which decreases the ability of red blood cells to carry oxygen, and other blood disorders were observed in laboratory animals that breathed high concentrations of nitrogen trifluoride. Some animals died from lack of oxygen. Other effects observed in laboratory animals breathing nitrogen trifluoride included liver and kidney damage and vomiting. Data on the potential for nitrogen trifluoride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for nitrogen trifluoride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

greater than 1 atm (NIOSH, 2016)
33,400 mm Hg at 233 K
>1 atm

Pictograms

Health Hazard Irritant

Oxidizer;Compressed Gas;Irritant;Health Hazard

Impurities

Fluorides as HF, CO2, CO, CF4, N2, O2 + Ar, SF6, N2O, and H2O. /From table/

Other CAS

7783-54-2

Wikipedia

Nitrogen trifluoride

Methods of Manufacturing

Manufactured by direct fluorination of NH3 or NH4.HF by F2 or by electrolysis of ammonium fluoride-hydrogen fluoride melts.
Only two processes have been technically and economically feasible for large-scale production: the electrolysis of molten ammonium acid fluoride; and the direct fluorination of the ammonia in the presence of molten ammonium fluoride. In the electrolytic process, NF3 is produced at the anode and H2 is produced at the cathode. In a divided cell of 4 kA having nickel anodes, extensive dilution of the gas streams with N2 was used to prevent explosive reactions between NF3 and H2. In the direct process, NF3 is produced by the reaction of NH3 and F2 in the presence of molten ammonium acid fluoride. The process uses a specially designed reactor. Because H2 is not generated in this process, the hazards associated with the reactions between NF3 and H2 are eliminated.

General Manufacturing Information

Computer and electronic product manufacturing
Industrial gas manufacturing
Miscellaneous manufacturing
Wholesale and retail trade
Nitrogen fluoride (NF3): ACTIVE

Analytic Laboratory Methods

We present an analytical method for the in situ measurement of atmospheric nitrogen trifluoride (NF(3)), an anthropogenic gas with a 100-year global warming potential of over 16,000. This potent greenhouse gas has a rising atmospheric abundance due to its emission from a growing number of manufacturing processes and an expanding end-use market. Here we present a modified version of the "Medusa" preconcentration gas chromatography/mass spectrometry (GC/MS) system of Miller, B. R.; Weiss, R. F.; Salameh, P. K.; Tanhua, T.; Greally, B. R.; Muhle, J.; Simmonds, P. G. Anal. Chem.2008, 80 (5), 1536-1545. By altering the techniques of gas separation and chromatography after initial preconcentration, we are now able to make atmospheric measurements of NF(3) with relative precision <2% (1sigma) for current background clean air samples. Importantly, this method augments the currently operational Medusa system, so that the quality of data for species already being measured is not compromised and NF(3) is measured from the same preconcentrated sample. We present the first in situ measurements of NF(3) from La Jolla, California made 11 times daily, illustrating how global deployment of this technique within the AGAGE (Advanced Global Atmospheric Gases Experiment) network could facilitate estimation of global and regional NF(3) emissions over the coming years.
A dual-channel gas chromatographic method is described in this paper that can be conveniently used for quantitation of NF3/CF4 mixtures with a thermal conductivity detector (TCD) on one channel for the quantitation of high-concentrations, and a pulsed discharge helium ionization detector (PDHID) on a second channel for the quantitation of low concentrations. It is shown that adequate separation is achieved on both channels with this dual single-column setup in which column switching as used for NF3/CF4 analysis in industrial chromatographic methods are not required, thus yielding an effective analysis method for laboratory-scale investigations. In addition, the use of packed columns with purified divinylbenzene-styrene co-polymers as the sole stationary phase yields satisfactory resolution between NF3 and CF4 at isothermal conditions of 30 °C, with elution times of less than 8min on the TCD channel and less than 4min on the PDHID channel. Consequently, this method allows for reliable, straight-forward quantitation of NF3/CF4 mixtures, which is necessary when studying the commercially important problem of NF3 and CF4 separation by different methods. Therefore, the applicability of the method to studying membrane separation of NF3 and CF4 is briefly discussed and illustrated, for which the dual-channel setup is especially beneficial.

Storage Conditions

Store separately in an area isolated from flammables, combustibles, or other yellow coded materials. ... High concentrations cause a deficiency of oxygen with the risk of unconsciousness or death. Check that oxygen content is at least 19% before entering storage or spill area.

Dates

Last modified: 08-15-2023

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